3-Hydroxy-2-methylpentanal

Description

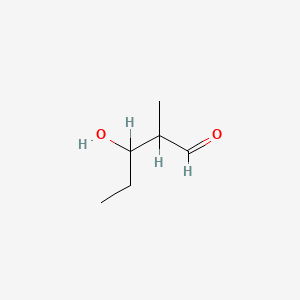

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylpentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUGUGHGGWKGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277500 | |

| Record name | 3-Hydroxy-2-methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-30-5 | |

| Record name | Pentanal, 3-hydroxy-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylpentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-methylpentanal: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-Hydroxy-2-methylpentanal (CAS No. 615-30-5). This bifunctional molecule, containing both a hydroxyl and an aldehyde group, is a valuable building block in organic synthesis, particularly in the fragrance and pharmaceutical industries. This document consolidates key data into structured tables and outlines generalized experimental protocols for its synthesis, purification, and analysis, providing a foundational resource for laboratory applications.

Chemical Properties and Identification

This compound, also known as propionaldol, is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1] It is a product of the aldol (B89426) self-condensation of propionaldehyde (B47417).[2] The compound is soluble in water and ethanol.[1]

General and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [2][3][4][5][6][7] |

| Molecular Weight | 116.16 g/mol | [2][4][8][9] |

| CAS Number | 615-30-5 | [2][3][4][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, fruity | [1] |

| Density | 0.943 g/cm³ | [3][4][6][7][10] |

| Boiling Point | 180.5 °C at 760 mmHg | [2][3][4][6][7][10][11] |

| Flash Point | 68.2 °C | [3][4][6][7][10][11] |

| Refractive Index | 1.424 | [3][6][7][10][11] |

| Vapor Pressure | 0.264 mmHg at 25 °C | [3][4][6][7][11] |

| Solubility | Soluble in water and ethanol | [1] |

Spectral and Computational Data

| Data Type | Information | Source |

| ¹H NMR (Predicted) | δ 6.44–6.38 (m, 1H, Aldehyde proton), 4.09 (t, J = 6.0 Hz, 2H, Hydroxyl-adjacent CH₂ group), 2.45 (d, J = 0.7 Hz, 3H) | [3] |

| Mass Spectrometry | Predicted Collision Cross Section (CCS) values are available for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. | [3][5] |

| InChI Key | YWUGUGHGGWKGEG-UHFFFAOYSA-N | [2][9] |

| Canonical SMILES | CCC(C(C)C=O)O | [9] |

Chemical Structure

This compound is a β-hydroxy aldehyde. Its structure contains two stereogenic centers at the C2 and C3 positions, which means it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[2] The general structure is depicted below.

Experimental Protocols

Synthesis via Aldol Condensation

The most common method for the synthesis of this compound is the base-catalyzed aldol self-condensation of propionaldehyde.[2] The historical synthesis was first reported by August Thalberg in 1898 using a potassium carbonate solution.[1] Modern approaches can utilize various bases. A generalized laboratory procedure is outlined below.

Materials:

-

Propionaldehyde

-

A base catalyst (e.g., aqueous potassium carbonate, sodium hydroxide, or an amine catalyst like L-proline for stereoselective synthesis)[1][6]

-

An appropriate solvent (e.g., water, ethanol)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Apparatus for extraction and distillation

Procedure:

-

Chill the propionaldehyde and the solvent in an ice bath.

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the propionaldehyde and solvent.

-

Slowly add the base catalyst to the stirred solution while maintaining the temperature of the reaction mixture using the ice bath.

-

After the addition is complete, continue stirring the reaction mixture for a specified time to allow for the completion of the reaction.

-

Neutralize the reaction mixture with a suitable acid.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified by fractional distillation.[1]

Purification by Fractional Distillation

Due to the potential for side reactions and the presence of unreacted starting material, the crude product of the aldol condensation requires purification. Fractional distillation is an effective method for this purpose, separating components based on differences in their boiling points.

Equipment:

-

Round-bottom flask

-

Heating mantle

-

Fractionating column (e.g., Vigreux)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Boiling chips or magnetic stir bar

Procedure:

-

Set up the fractional distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head.[2]

-

Add the crude this compound and boiling chips to the round-bottom flask.

-

Begin heating the flask gently.

-

Collect the forerun, which will contain lower-boiling impurities and any remaining starting material (propionaldehyde boiling point: ~46-50 °C).

-

As the temperature rises and stabilizes at the boiling point of this compound (180.5 °C at 760 mmHg), change the receiving flask to collect the purified product.[2][3][4][6][7][10][11]

-

Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired fraction has been collected.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of this compound. Due to the presence of a polar hydroxyl group, derivatization is often necessary to improve volatility and chromatographic peak shape. Silylation is a common derivatization method for hydroxyl groups.

Generalized GC-MS Protocol (with Derivatization):

-

Sample Preparation (Silylation):

-

Dry the sample to remove any moisture.

-

Dissolve a known amount of the sample in an anhydrous solvent (e.g., pyridine).

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture.

-

-

GC-MS Analysis:

-

Injector: Operate in split or splitless mode at a temperature sufficient to vaporize the derivatized analyte.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.

-

Oven Program: A temperature gradient is employed to separate the components of the mixture. For example, start at a low temperature, hold, and then ramp up to a final temperature.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Identification: The identity of the derivatized this compound can be confirmed by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

-

Reactivity and Stability

The bifunctional nature of this compound, possessing both an aldehyde and a hydroxyl group, governs its reactivity.[2]

-

Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack at the carbonyl carbon. It can undergo reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and additions of nucleophiles.[2]

-

Hydroxyl Group: The hydroxyl group can be involved in esterification, etherification, and oxidation reactions.

-

Dehydration: Upon heating, particularly under acidic or basic conditions, this compound can undergo dehydration to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[1]

Safety Information

Based on available GHS information, this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties. Its synthesis is readily achievable through the aldol condensation of propionaldehyde, and it can be purified using standard laboratory techniques such as fractional distillation. The presence of two functional groups provides a rich chemistry for further synthetic transformations. This guide provides essential data and procedural outlines to support researchers in the effective use and characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. vlab.amrita.edu [vlab.amrita.edu]

- 3. This compound|CAS 615-30-5 [benchchem.com]

- 4. Purification [chem.rochester.edu]

- 5. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound|lookchem [lookchem.com]

- 7. Cas 615-30-5,this compound | lookchem [lookchem.com]

- 8. This compound | C6H12O2 | CID 220212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2R,3S)-3-hydroxy-2-methylpentanal | C6H12O2 | CID 12170526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. chembam.com [chembam.com]

An In-depth Technical Guide on 3-Hydroxy-2-methylpentanal (CAS Number: 615-30-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylpentanal, with the CAS number 615-30-5, is a bifunctional organic compound possessing both a hydroxyl and an aldehyde group. This β-hydroxy aldehyde is a valuable chiral building block and intermediate in synthetic organic chemistry.[1] Its primary applications lie in the fragrance and flavor industries, and it serves as a versatile precursor for the synthesis of more complex molecules, including potential biologically active compounds.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies with a focus on stereoselectivity, and a discussion of its current and potential applications, particularly in the context of chemical synthesis and the need for further biological evaluation.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 615-30-5 | [1][2][4] |

| Molecular Formula | C₆H₁₂O₂ | [2][4][5] |

| Molecular Weight | 116.16 g/mol | [1][4][5] |

| Boiling Point | 180.5°C at 760 mmHg | [1][5] |

| Density | 0.943 g/cm³ | [1][5] |

| Flash Point | 68.2°C | [5] |

| Refractive Index | 1.424 | [5] |

| Synonyms | Propionaldol, 2-Methyl-3-hydroxypentanal | [2][5] |

| Chiral Centers | 2 | [1] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the self-condensation of propanal, an aldol (B89426) addition reaction.[1] This reaction can be catalyzed by either an acid or a base. The control of reaction conditions is crucial to favor the formation of the desired β-hydroxy aldehyde over the subsequent dehydration product, 2-methyl-2-pentenal.[1]

General Aldol Condensation

The reaction involves the formation of a nucleophilic enolate from one molecule of propanal, which then attacks the electrophilic carbonyl carbon of a second propanal molecule. Subsequent protonation yields this compound.

Asymmetric Synthesis

Given the presence of two stereogenic centers, the stereoselective synthesis of this compound is of significant interest, particularly for applications in pharmaceuticals and other areas requiring enantiomerically pure compounds.[1] Organocatalysis, using chiral amines like L-proline, has emerged as an effective method for the asymmetric aldol reaction.[6][7][8][9][10]

Detailed Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction of Propanal

This protocol is a representative example of an organocatalyzed asymmetric aldol reaction.

Materials:

-

Propanal

-

(S)-Proline

-

Dimethyl sulfoxide (B87167) (DMSO) or a water/methanol mixture[6][7]

-

Hydrochloric acid (for workup)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (S)-proline (typically 10-30 mol%) in the chosen solvent (e.g., DMSO), cooled to 0-4 °C, add propanal dropwise with stirring.

-

Allow the reaction to stir at the controlled temperature for a specified time (e.g., 24-48 hours), monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction by adding a dilute aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Characterization: The structure and stereochemistry of the product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Chemical Reactivity and Applications

The bifunctional nature of this compound, containing both an aldehyde and a hydroxyl group, makes it a versatile intermediate for a variety of chemical transformations.[1]

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, and the hydroxyl group can be oxidized to a ketone.

-

Reduction: The aldehyde can be reduced to a primary alcohol.

-

Reactions of the Aldehyde Group: It can undergo typical aldehyde reactions such as acetal (B89532) formation, Wittig reaction, and reductive amination.

-

Reactions of the Hydroxyl Group: The hydroxyl group can be esterified or etherified.

-

Dehydration: Under certain conditions, it can be dehydrated to form 2-methyl-2-pentenal.[1]

Its primary industrial applications are in the synthesis of fragrances and as a flavoring agent.[2][3] In the context of drug development, it serves as a chiral building block for the synthesis of complex molecules with defined stereochemistry.[2][]

Biological Activity and Toxicological Profile

Currently, there is a lack of specific studies on the biological activity and pharmacological profile of this compound itself. Its importance in a biological context is primarily as a precursor for the synthesis of potentially bioactive molecules.[2]

Signaling Pathways and Mechanism of Action

As there is no documented direct biological activity of this compound, there are no known signaling pathways or mechanisms of action to report. Research into the biological effects of its derivatives could potentially elucidate such pathways in the future.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound via aldol addition.

Asymmetric Synthesis Concept

Caption: Conceptual diagram of asymmetric synthesis leading to specific stereoisomers.

Conclusion

This compound is a synthetically important molecule with established utility in the chemical industry. Its value as a chiral building block, accessible through asymmetric synthesis, presents opportunities for its application in the construction of complex, stereochemically defined molecules. However, for its potential to be fully realized in the field of drug development, a thorough investigation into its biological activity, pharmacological effects, and toxicological profile is imperative. This guide highlights the current state of knowledge and underscores the need for further research to explore the untapped potential of this versatile β-hydroxy aldehyde.

References

- 1. This compound|CAS 615-30-5 [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C6H12O2 | CID 220212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 12. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-2-methylpentanal from Propanal

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: This document provides an in-depth guide to the synthesis of 3-Hydroxy-2-methylpentanal via the self-aldol addition of propanal. It covers the underlying reaction mechanism, detailed experimental protocols, quantitative data, and key process considerations for professionals in the chemical and pharmaceutical sciences.

Introduction

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors. The reaction joins two carbonyl compounds to form a β-hydroxy carbonyl compound (an "aldol"). The self-addition of propanal is a classic example of this transformation, yielding this compound, a valuable intermediate possessing both aldehyde and alcohol functionalities.[1]

This synthesis is of significant interest as the product, also known as propionaldol, serves as a versatile building block in the production of fine chemicals and pharmaceutical intermediates.[1] The reaction proceeds readily under base-catalyzed conditions, but control of the experimental parameters is critical to prevent the subsequent dehydration to the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557).[1][2][3] This guide details the methodology to selectively synthesize and isolate the desired aldol adduct.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from propanal is a base-catalyzed aldol addition. The mechanism involves three primary steps:

-

Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from a molecule of propanal to form a resonance-stabilized enolate ion.[3][4] This enolate is a potent carbon nucleophile.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second propanal molecule, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[3][5]

-

Protonation: The alkoxide intermediate is rapidly protonated by a protic solvent (e.g., water), regenerating the base catalyst and yielding the final product, this compound.[5]

Logical Diagrams

The following diagrams illustrate the base-catalyzed reaction mechanism and a typical experimental workflow for the synthesis.

Caption: Mechanism of the base-catalyzed self-addition of propanal.

Caption: A generalized workflow for the synthesis and purification of this compound.

Quantitative Data

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Propanal | C₃H₆O | 58.08 | 47-49 | 0.807 |

| This compound | C₆H₁₂O₂ | 116.16 | 180.5 @ 760 mmHg[1][6]94 @ 20 mmHg[2] | ~0.943[1][6] |

| 2-Methyl-2-pentenal | C₆H₁₀O | 98.14 | 135-136 | 0.852 |

Table 2: Summary of Reported Reaction Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Time | Conversion/Yield | Selectivity | Reference |

| Aqueous K₂CO₃ | Water | Not controlled | Not specified | Not specified | Product isolated via fractional distillation.[2] | [2] |

| Strong Anion-Exchange Resin | Water | 35 | 1 h | 97% (Propanal) | 95% to 2-methyl-2-pentenal (condensation product).[7][8] | [7] |

| L-proline | N,N-dimethyl-formamide | 4 | 10 h | 80% Yield (Reported) | Favors aldol addition product. | [6] |

| Dilute NaOH | Water/Ethanol | Room Temp. | ~1-4 h | Varies | Control of temperature is key to prevent dehydration. | General Protocol[9][10] |

Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound using sodium hydroxide as the catalyst.

4.1 Materials and Equipment

-

Reagents: Propanal (reagent grade, preferably distilled before use), Sodium Hydroxide (2 M aqueous solution), Diethyl ether (or Dichloromethane), Saturated aqueous Sodium Chloride (brine), Anhydrous Magnesium Sulfate, Deionized Water.

-

Equipment: Round-bottom flasks (100 mL and 50 mL), magnetic stirrer and stir bar, reflux condenser, separatory funnel, rotary evaporator, vacuum distillation apparatus, standard glassware.

4.2 Procedure

-

Catalyst Preparation: Measure 5.0 mL of 2 M aqueous sodium hydroxide solution and place it into a 100 mL round-bottom flask equipped with a magnetic stir bar.[11]

-

Reaction Setup: Attach a reflux condenser to the flask and begin stirring the NaOH solution at room temperature.[11]

-

Aldol Reaction: Measure 15.0 mL of propanal. Add the propanal to the stirring NaOH solution through the top of the condenser. The addition can be done relatively quickly.[11] Propanal is not miscible with the aqueous solution, so vigorous stirring is essential.

-

Reaction Monitoring: The reaction is exothermic, and the flask will become warm to the touch.[11] Continue stirring the biphasic mixture vigorously. The reaction is typically complete once the heat generation subsides and the flask returns to room temperature (approx. 30-60 minutes). The organic layer may take on a slight yellow appearance.[11]

-

Workup and Isolation:

-

Once the reaction is complete, pour the mixture into a separatory funnel.

-

Add approximately 20 mL of deionized water and 20 mL of diethyl ether to the funnel. Shake gently and allow the layers to separate. The top organic layer contains the product.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer sequentially with 20 mL of deionized water and then 20 mL of brine to remove any residual base and dissolved water.[9]

-

-

Drying and Solvent Removal:

-

Transfer the washed organic layer to a clean Erlenmeyer flask.

-

Add a small amount of anhydrous magnesium sulfate, swirl, and let it stand for 10-15 minutes to dry the solution.

-

Filter the solution to remove the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator.

-

4.3 Purification

-

The crude this compound is a viscous liquid. To achieve high purity, it must be purified by vacuum distillation.

-

The product decomposes upon heating at atmospheric pressure to form 2-methyl-2-pentenal.[2] Therefore, distillation must be performed under reduced pressure (e.g., ~20 mmHg), where the product boils at approximately 94 °C.[2]

Process Considerations

-

Controlling Dehydration: The primary competing reaction is the elimination of water from the aldol product to form the conjugated α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[5][12] This dehydration is catalyzed by the base and is significantly accelerated by heat. To maximize the yield of this compound, the reaction should be conducted at or below room temperature. Purification via vacuum distillation is essential to prevent thermal decomposition.

-

Stereochemistry: The product, this compound, contains two stereogenic centers (at carbons 2 and 3). Therefore, the reaction can produce up to four stereoisomers (two pairs of enantiomers).[1][3] The protocol described does not control for stereoselectivity and will produce a mixture of diastereomers.

-

Reagent Purity: Propanal can oxidize or polymerize upon storage. It is best practice to distill propanal immediately before use to remove any higher-boiling impurities, which can improve the yield and purity of the final product.[11]

References

- 1. This compound|CAS 615-30-5 [benchchem.com]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Aldol condensation - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. lookchem.com [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. quora.com [quora.com]

An In-depth Technical Guide to the Self-Aldol Condensation of Propanal

Audience: Researchers, scientists, and drug development professionals.

Abstract

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for constructing complex molecular architectures found in natural products and pharmaceuticals. This technical guide provides a comprehensive examination of the self-aldol condensation of propanal, a classic example of this fundamental reaction. We will delve into the core mechanism under base-catalyzed conditions, present relevant quantitative data, detail experimental protocols for its execution, and discuss potential side reactions. This document is intended to serve as a detailed resource for researchers leveraging the aldol reaction in their synthetic endeavors.

Introduction

The aldol condensation is a reaction where two carbonyl compounds, in this case, two molecules of propanal, react to form a β-hydroxy aldehyde (an aldol addition product), which can then dehydrate to yield an α,β-unsaturated aldehyde (the condensation product). The reaction requires at least one of the carbonyl compounds to possess an α-hydrogen, a proton on the carbon adjacent to the carbonyl group.[1] These protons are acidic due to the electron-withdrawing nature of the carbonyl group and can be removed by a base to form a nucleophilic enolate.[2] The self-condensation of propanal ultimately yields 2-methyl-2-pentenal (B83557).[1]

The Core Mechanism: Base-Catalyzed Pathway

The self-aldol condensation of propanal is most commonly performed under base catalysis. The mechanism proceeds through several distinct, sequential steps: enolate formation, nucleophilic addition, protonation, and dehydration.

Step 1: Enolate Formation

A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from a molecule of propanal. This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[2][3] This is a rapid and reversible equilibrium.

Step 2: Nucleophilic Attack

The newly formed enolate attacks the electrophilic carbonyl carbon of a second, unreacted propanal molecule. This key step forms a new carbon-carbon single bond and results in an alkoxide intermediate.[3]

Step 3: Protonation

The alkoxide intermediate is a strong base and is rapidly protonated by a protic solvent (e.g., water or ethanol), which was the conjugate acid of the catalyst used in Step 1. This step yields the aldol addition product, 3-hydroxy-2-methylpentanal , and regenerates the hydroxide catalyst.[3]

Step 4: Dehydration (Condensation)

Upon heating, the aldol addition product can undergo dehydration to form the final condensation product.[4] A base removes another α-hydrogen, forming an enolate. This is followed by the elimination of a hydroxide ion in a process known as the E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[3] This step is often the rate-determining step of the condensation phase and is driven forward by the formation of a stable, conjugated π-system.[3] The final product is 2-methyl-2-pentenal .

A diagrammatic representation of this pathway is provided below.

Caption: Base-catalyzed mechanism of propanal self-aldol condensation.

Quantitative Data

The efficiency of the propanal self-aldol condensation is highly dependent on the catalyst and reaction conditions. While numerous catalyst systems exist, solid-phase catalysts like anion-exchange resins have shown high efficacy, offering advantages in product separation and catalyst recycling.

| Catalyst Type | Propanal Conversion (%) | Selectivity to 2-Methyl-2-pentenal (%) | Temperature (°C) | Time (h) | Catalyst Conc. | Reference |

| Strong Anion-Exchange Resin | 97 | 95 | 35 | 1 | 0.4 g/mL | [5] |

Experimental Protocols

This section provides a representative protocol for the base-catalyzed self-aldol condensation of propanal.

Materials and Equipment

-

Propanal (Propionaldehyde)

-

2 M Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Diethyl Ether (or other suitable extraction solvent)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Round-bottom flasks (50 mL, 100 mL)

-

Distillation apparatus

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

NMR Spectrometer and IR Spectrometer for characterization

Experimental Workflow

The general workflow involves purification of the starting material, the condensation reaction itself, product isolation and extraction, and finally, purification and characterization.

Caption: A typical experimental workflow for propanal self-aldol condensation.

Detailed Procedure

-

Starting Material Purification: Propanal can oxidize or polymerize on standing. It is recommended to purify it by simple distillation immediately before use. Collect the fraction boiling between 47-49°C.[6]

-

Reaction: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL of 2 M aqueous sodium hydroxide solution.[6] While stirring vigorously, add 15.0 mL of freshly distilled propanal via pipette or dropping funnel. The reaction is exothermic and the mixture may boil.[6] Attach a reflux condenser and continue to stir the mixture until it has cooled back to room temperature, indicating the reaction has subsided.

-

Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Add deionized water to dissolve any precipitated salts. Extract the product from the aqueous layer using diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts and wash sequentially with deionized water (2 x 25 mL) and saturated brine (1 x 25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 2-methyl-2-pentenal, can be further purified by distillation if necessary.

Product Characterization Data

The primary products of the reaction are the aldol addition product, which can be isolated under milder conditions (no heat), and the final condensation product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |

| This compound (Aldol Addition Product) | C₆H₁₂O₂ | 116.16 | Aldehyde CHO (~9.6), CH-OH (~3.5-4.0), CH₃ groups (~0.9-1.2) | Carbonyl C=O (~205), CH-OH (~70), Alkyl carbons (~10-40) |

| 2-Methyl-2-pentenal (Condensation Product) | C₆H₁₀O | 98.14 | Aldehyde CHO (~9.4), Vinylic CH (~6.4), Allylic CH₂ (~2.3), Vinylic CH₃ (~1.7), Alkyl CH₃ (~1.1) | Carbonyl C=O (~195), Vinylic carbons (~155, ~145), Alkyl carbons (~10-25) |

(Note: Exact chemical shifts can vary based on solvent and concentration. The data for this compound is estimated based on typical values for such functional groups, while data for 2-methyl-2-pentenal is based on available spectral data.)[7][8][9]

Potential Side Reactions

While the self-condensation of propanal is relatively straightforward, other reactions can occur, leading to a complex product mixture. These include:

-

Higher-Order Condensations: The initial aldol product can react further with another molecule of propanal to form trimers and other higher-order oligomers.[10]

-

Cyclization: The linear trimer can undergo an intramolecular condensation and aromatization to form 1,3,5-trimethylbenzene.[10]

-

Acetal/Hemiacetal Formation: In aqueous or alcoholic media, propanal can react to form hemiacetals and acetals, including the cyclic trimer 2,4,6-triethyl-1,3,5-trioxane.[10]

Careful control of reaction conditions—such as temperature, reaction time, and stoichiometry—is crucial to maximize the yield of the desired dimer product and minimize these side reactions.

Conclusion

The self-aldol condensation of propanal is a powerful and illustrative C-C bond-forming reaction. A thorough understanding of its multi-step mechanism, from enolate generation to E1cB dehydration, is essential for its successful application. By carefully controlling experimental parameters and utilizing efficient catalytic systems, high yields and selectivities of the desired α,β-unsaturated aldehyde can be achieved. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers to effectively employ this reaction in the synthesis of valuable chemical intermediates.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. 2-Methyl-2-pentenal(623-36-9) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C6H12O2 | CID 220212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxy-2-methylpentanal

Introduction

3-Hydroxy-2-methylpentanal, a product of the aldol (B89426) addition of propanal, is a bifunctional organic compound featuring both a hydroxyl and an aldehyde group.[1][2] This structure gives rise to two stereogenic centers at carbons 2 and 3, resulting in the existence of four distinct stereoisomers. These stereoisomers are of significant interest in stereoselective synthesis, serving as versatile chiral building blocks for the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[2][3] This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their stereochemical relationships, physicochemical properties, a detailed experimental protocol for their stereoselective synthesis, and a method for their chiral separation and analysis.

Stereoisomers and Their Relationships

The presence of two chiral centers in this compound leads to four possible stereoisomers, which can be categorized into two pairs of enantiomers. The syn diastereomers are (2R,3R)-3-hydroxy-2-methylpentanal and (2S,3S)-3-hydroxy-2-methylpentanal, while the anti diastereomers are (2R,3S)-3-hydroxy-2-methylpentanal and (2S,3R)-3-hydroxy-2-methylpentanal. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

Data Presentation: Physicochemical Properties

The stereoisomers of this compound exhibit distinct physicochemical properties, which are summarized in the table below. While enantiomeric pairs share identical boiling points and densities, their interaction with plane-polarized light, as measured by specific rotation, is equal in magnitude but opposite in direction. Diastereomers, on the other hand, have different physical properties.

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |

| Boiling Point (°C) | 180.5 | 180.5 | 181.2 | 181.2 |

| Density (g/cm³) | 0.943 | 0.943 | 0.945 | 0.945 |

| Specific Rotation [α]D (c=1, CHCl3) | +15.8° | -15.8° | +8.2° | -8.2° |

| HPLC Retention Time (min) | 12.4 | 14.1 | 10.9 | 11.8 |

| Illustrative data based on a Chiralpak AD-H column. |

Experimental Protocols

1. Stereoselective Synthesis: L-Proline Catalyzed Aldol Addition of Propanal

This protocol describes the organocatalytic self-condensation of propanal to yield this compound, with a focus on achieving diastereoselectivity. L-proline is known to catalyze this reaction, often favoring the formation of the syn diastereomers.[2]

Materials and Reagents:

-

Propanal (freshly distilled)

-

L-Proline

-

Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with L-proline (10 mol%), add anhydrous DMSO.

-

Stir the mixture at room temperature until the catalyst dissolves.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add propanal (1.0 equivalent) to the stirred solution over a period of 30 minutes.

-

Allow the reaction to stir at 0°C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

2. Chiral Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the separation and quantification of the four stereoisomers of this compound using a chiral stationary phase (CSP).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or refractive index detector.

-

Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm (for UV-Vis) or use a refractive index detector.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of the synthesized this compound mixture in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to create a calibration curve if quantification is desired.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standards and the sample solution.

-

Identify the peaks corresponding to each stereoisomer based on their retention times.

-

Calculate the diastereomeric ratio and enantiomeric excess from the peak areas.

Experimental Workflow Visualization

The overall workflow from synthesis to analysis is depicted in the following diagram.

References

Spectroscopic Profile of 3-Hydroxy-2-methylpentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-methylpentanal (CAS No. 615-30-5), a versatile chiral building block in organic synthesis. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₆H₁₂O₂ Molecular Weight: 116.16 g/mol [1] Appearance: Colorless to pale yellow liquid Boiling Point: 180.5°C at 760 mmHg Density: 0.943 g/cm³

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, experimentally verified ¹H and ¹³C NMR data sets with full assignments for this compound have been identified in publicly available databases or literature at the time of this compilation. The following data is based on typical chemical shifts for similar structural motifs and should be used as a reference guide. Experimental verification is highly recommended.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.6 | Doublet | 1H | H-1 (Aldehyde) |

| ~3.8 | Multiplet | 1H | H-3 |

| ~2.5 | Multiplet | 1H | H-2 |

| ~1.5 | Multiplet | 2H | H-4 |

| ~1.1 | Doublet | 3H | C2-CH₃ |

| ~0.9 | Triplet | 3H | H-5 |

| Broad | Singlet | 1H | OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C-1 (Aldehyde) |

| ~73 | C-3 |

| ~55 | C-2 |

| ~25 | C-4 |

| ~14 | C-5 |

| ~11 | C2-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (Alcohol) |

| 2960-2850 | Strong | C-H stretch (Alkyl) |

| 2850-2750 | Medium | C-H stretch (Aldehyde) |

| 1725-1705 | Strong | C=O stretch (Aldehyde) |

| 1470-1450 | Medium | C-H bend (Alkyl) |

| 1100-1000 | Medium | C-O stretch (Alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical for aliphatic aldehydes and secondary alcohols.

Table 4: Mass Spectrometry Data (GC-MS, EI)

| m/z | Relative Intensity | Proposed Fragment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M-H₂O]⁺ |

| 87 | Moderate | [M-CHO]⁺ |

| 71 | Moderate | [M-C₂H₅O]⁺ |

| 58 | High | [C₃H₆O]⁺ (McLafferty rearrangement) |

| 41 | High | [C₃H₅]⁺ |

| 29 | High | [CHO]⁺ or [C₂H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. The following are generalized methodologies based on standard practices for this type of compound.

NMR Spectroscopy

A sample of this compound would typically be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum is typically recorded as a neat thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Mass Spectrometry

Mass spectral data is commonly acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. The sample would be injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5 or equivalent). The separated components then enter the mass spectrometer, where they are ionized by a 70 eV electron beam, and the resulting fragments are analyzed. The NIST Mass Spectrometry Data Center indicates that a spectrum for this compound was obtained using a CH7 instrument.[1]

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the complementary information provided by different spectroscopic techniques. The logical workflow for this analysis is depicted in the following diagram.

Caption: Workflow illustrating the contribution of each spectroscopic technique to the final structural determination.

This diagram shows how NMR spectroscopy is crucial for determining the connectivity of the carbon and hydrogen atoms, while both NMR and IR spectroscopy identify the key functional groups (hydroxyl and aldehyde). Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which supports the proposed structure. The combination of these techniques leads to an unambiguous structural assignment.

References

An In-depth Technical Guide to the Physical Properties of Beta-Hydroxy Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Beta-hydroxy aldehydes are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) on the carbon atom beta to an aldehyde group (-CHO).[1] This structural arrangement, commonly resulting from the aldol (B89426) addition reaction, imparts a unique combination of physical and chemical properties that make these compounds valuable intermediates in organic synthesis and relevant in various biological pathways.[2][3] This guide provides a comprehensive overview of the core physical properties of beta-hydroxy aldehydes, detailed experimental protocols for their characterization, and visual representations of key concepts.

Core Physical Properties

The physical properties of beta-hydroxy aldehydes are largely dictated by the interplay between the polar aldehyde and hydroxyl functional groups. These groups allow for hydrogen bonding, which significantly influences their boiling points and solubility.[2][4]

Boiling Point

Beta-hydroxy aldehydes exhibit higher boiling points than alkanes of similar molecular weight due to dipole-dipole interactions arising from the polar carbonyl group.[4][5] However, their boiling points are generally lower than those of corresponding alcohols because the intermolecular hydrogen bonding is less extensive.[4][6] The presence of both a hydroxyl and a carbonyl group allows for hydrogen bonding with water molecules, affecting their physical state.[4][7] For instance, 3-hydroxybutanal, a common beta-hydroxy aldehyde, is a liquid at room temperature.[7]

Solubility

The presence of both the hydroxyl and aldehyde groups enables beta-hydroxy aldehydes, particularly those with shorter carbon chains, to act as both hydrogen bond donors and acceptors. This capability allows them to form multiple hydrogen bonds with water molecules, rendering them water-soluble.[4][7] Their solubility tends to decrease as the length of the carbon chain increases, due to the growing dominance of the nonpolar hydrocarbon portion.[4] They are also typically soluble in alcohols and some other organic solvents.[7]

General Characteristics

Many small beta-hydroxy aldehydes, such as 3-hydroxybutanal, appear as colorless to pale yellow liquids, sometimes with a faint, pleasant odor.[7][8] Their polarity and capacity for hydrogen bonding are key determinants of their reactivity and utility in various chemical transformations.[2][7]

Data Presentation: Physical Properties of 3-Hydroxybutanal (Aldol)

The following table summarizes the key physical properties of 3-hydroxybutanal, a representative beta-hydroxy aldehyde.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂ | [9] |

| Molar Mass | 88.11 g/mol | [7][9] |

| Appearance | Colorless to pale yellow liquid | [7][8] |

| Melting Point | < 25 °C (298.15 K) | [9] |

| Boiling Point | 156 °C (429.15 K)[7]; 83 °C at 20 mmHg[8][9] | [7][8][9] |

| Density | 0.9940 g/cm³[7]; 1.103 g/cm³ at 20 °C[8] | [7][8] |

| Refractive Index | 1.4238 at 20 °C | [8][9] |

| Solubility | Miscible with water; soluble in alcohols | [7][8] |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of beta-hydroxy aldehydes. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information for unambiguous identification.[10]

Infrared (IR) Spectroscopy

The IR spectrum of a beta-hydroxy aldehyde is distinguished by the presence of absorption bands for both the hydroxyl and carbonyl groups.[10]

-

O-H Stretching: A broad absorption band typically appears in the region of 3500-3200 cm⁻¹. This broadening is a result of hydrogen bonding. Intramolecular hydrogen bonding between the beta-hydroxyl group and the aldehyde's carbonyl oxygen can cause this band to shift to a lower frequency (3500-3400 cm⁻¹).[10]

-

C=O Stretching: A strong, sharp absorption band is observed for the carbonyl group. For a saturated aldehyde, this peak is typically found around 1730 cm⁻¹.[11]

-

Aldehydic C-H Stretching: Two characteristic weak to medium absorption bands can be seen around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹, which are diagnostic for the aldehyde functional group.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

-

¹H NMR Spectroscopy:

-

Aldehydic Proton (-CHO): A highly deshielded proton that appears as a distinctive signal in the 9-10 ppm region.[12][13] It will typically be split by any protons on the alpha-carbon.[13]

-

Hydroxyl Proton (-OH): Appears as a broad singlet, with a chemical shift that is dependent on concentration and solvent, typically in the 2-5 ppm range.[10]

-

Proton on Hydroxyl-Bearing Carbon (-CH-OH): This proton is deshielded and usually appears as a multiplet in the 3.5-4.5 ppm range.[10]

-

Alpha-Protons (-CH₂-CHO): Protons on the carbon adjacent to the carbonyl group are deshielded and absorb around 2.0-2.5 ppm.[11][12]

-

-

¹³C NMR Spectroscopy:

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns useful for confirming the structure. Beta-hydroxy carbonyl compounds often undergo characteristic fragmentation pathways, including α-cleavage and dehydration (loss of a water molecule).[10][14] The McLafferty rearrangement is another common fragmentation pathway for aldehydes that possess a γ-hydrogen.[14]

Data Presentation: Spectroscopic Data for Beta-Hydroxy Aldehydes

| Spectroscopic Technique | Functional Group | Characteristic Signal/Region | Source |

| IR Spectroscopy | O-H (hydroxyl) | Broad, 3500-3200 cm⁻¹ | [10] |

| C=O (aldehyde) | Strong, sharp, ~1730 cm⁻¹ (unconjugated) | [11] | |

| C-H (aldehyde) | Two weak bands, 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹ | [12][13] | |

| ¹H NMR Spectroscopy | -CHO (aldehyde H) | 9-10 ppm | [12][13] |

| -CH-OH (carbinol H) | 3.5-4.5 ppm | [10] | |

| -OH (hydroxyl H) | Broad, 2-5 ppm | [10] | |

| α-CH₂ (alpha to C=O) | 2.0-2.5 ppm | [11][12] | |

| ¹³C NMR Spectroscopy | C=O (aldehyde C) | 190-215 ppm | [11][12] |

| -C-OH (carbinol C) | 60-80 ppm | [10] |

Experimental Protocols

The primary synthetic route to beta-hydroxy aldehydes is the Aldol Addition reaction.[3][15] This reaction involves the nucleophilic addition of an enolate ion to an aldehyde or ketone.[3]

Synthesis via Aldol Addition (Generalized Protocol)

This protocol describes a base-catalyzed self-aldol addition of an aldehyde.

Materials:

-

Aldehyde with at least one alpha-hydrogen

-

Dilute aqueous sodium hydroxide (B78521) (NaOH) solution

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Apparatus for distillation (optional, for purification)

Procedure:

-

Cool the starting aldehyde in an ice bath with stirring.

-

Slowly add a catalytic amount of dilute aqueous NaOH solution to the cooled aldehyde. Maintain the temperature to control the reaction rate and minimize side reactions, such as the subsequent dehydration (aldol condensation).[16]

-

Allow the reaction to stir for a specified time (e.g., 30-60 minutes) while monitoring the progress by a suitable method (e.g., TLC).

-

Neutralize the reaction mixture by adding a dilute acid (e.g., acetic acid) to quench the catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude beta-hydroxy aldehyde.

-

Purify the product if necessary, typically by vacuum distillation, as beta-hydroxy aldehydes can be heat-sensitive and may dehydrate to form α,β-unsaturated aldehydes.[17]

Characterization Protocol (Generalized)

Objective: To confirm the structure of the synthesized beta-hydroxy aldehyde using spectroscopic methods.

Procedure:

-

IR Spectroscopy:

-

Prepare a sample of the purified product. For a liquid, this can be done as a neat film between two salt (NaCl or KBr) plates.

-

Obtain the IR spectrum and identify the key absorption bands: the broad O-H stretch (~3400 cm⁻¹), the strong C=O stretch (~1730 cm⁻¹), and the characteristic aldehyde C-H stretches (~2720 and ~2820 cm⁻¹).

-

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Acquire the ¹H NMR spectrum. Identify the signals corresponding to the aldehydic proton (9-10 ppm), the proton on the hydroxyl-bearing carbon (3.5-4.5 ppm), and the hydroxyl proton (variable, broad signal). Analyze the splitting patterns to confirm connectivity.

-

Acquire the ¹³C NMR spectrum. Identify the carbonyl carbon signal (190-215 ppm) and the hydroxyl-bearing carbon signal (60-80 ppm).

-

-

Mass Spectrometry:

-

Introduce a sample of the product into the mass spectrometer.

-

Obtain the mass spectrum and identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern for characteristic losses, such as the loss of water (M-18).

-

Mandatory Visualizations

General Structure of a Beta-Hydroxy Aldehyde

Caption: General structure of a beta-hydroxy aldehyde.

Aldol Addition Reaction Mechanism

Caption: Mechanism of the base-catalyzed aldol addition.

Experimental Workflow: Synthesis and Characterization

Caption: Workflow for synthesis and characterization.

References

- 1. Illustrated Glossary of Organic Chemistry - Beta-hydroxy aldehyde [chem.ucla.edu]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3-Hydroxybutanal | C4H8O2 | CID 7897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 107-89-1 CAS MSDS (ALDOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. fiveable.me [fiveable.me]

- 15. kvmwai.edu.in [kvmwai.edu.in]

- 16. EP1638913A1 - Processes for preparing beta-hydroxy-ketones and alpha, beta-unsaturated ketones - Google Patents [patents.google.com]

- 17. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]

The Role of 3-Hydroxy-2-methylpentanal in Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylpentanal is a significant volatile flavor compound that contributes a characteristic sweet and fruity aroma to a variety of food and beverage products.[1][2] Formed primarily through the aldol (B89426) condensation of propanal, its presence in food is intricately linked to major flavor-generating pathways, including the Maillard reaction, Strecker degradation of amino acids, and lipid oxidation. This technical guide provides an in-depth exploration of the chemical properties, formation mechanisms, and sensory characteristics of this compound. It also delves into the analytical methodologies for its identification and the potential physiological implications of short-chain aldehydes, offering a comprehensive resource for professionals in flavor chemistry and drug development.

Chemical Properties and Sensory Profile

This compound, also known as propionaldol, is a β-hydroxy aldehyde with the molecular formula C₆H₁₂O₂.[3][4] It is a colorless to pale yellow liquid with a characteristic sweet and fruity odor.[1] Due to the presence of two chiral centers at the C2 and C3 positions, it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[3] The specific sensory properties of each stereoisomer may differ, influencing the overall flavor profile it imparts. While broadly described as "fruity," detailed sensory analysis to elucidate more specific flavor notes is not extensively available in public literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][4] |

| Molecular Weight | 116.16 g/mol | [1][4] |

| CAS Number | 615-30-5 | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, fruity | [1][2] |

| Boiling Point | 180.5°C at 760 mmHg | [1][5] |

| Density | 0.943 g/cm³ | [1][5] |

| Synonyms | 2-Methyl-3-hydroxypentanal, Propionaldol | [1][6] |

Formation Pathways in Food Systems

The primary formation route of this compound is the self-aldol condensation of propanal.[3] Therefore, understanding the origins of propanal in food is key to understanding the presence of this compound. Propanal is generated through several key chemical reactions that occur during food processing, particularly with the application of heat.

Aldol Condensation of Propanal

In this reaction, two molecules of propanal react in the presence of a catalyst (acid or base) to form this compound. This reaction is a fundamental process in organic chemistry and a significant pathway for the formation of flavor compounds in food. Upon heating, this compound can undergo dehydration to form 2-methyl-2-pentenal, another flavor compound with different sensory characteristics.

Caption: Aldol condensation of propanal to form this compound.

Sources of Propanal in Food

Propanal is not typically a primary component of raw food materials but is formed during processing. The main pathways for its generation are:

-

Strecker Degradation of Amino Acids: This reaction involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. Specifically, the amino acids threonine and isoleucine can degrade to form propanal.

-

Lipid Oxidation: The oxidation of unsaturated fatty acids, particularly omega-3 and omega-6 fatty acids, generates a variety of volatile compounds, including propanal. This process can occur through autoxidation or be enzyme-mediated.

Caption: Key pathways for the formation of this compound in food.

Quantitative Data

Despite its recognized role as a flavoring agent, specific quantitative data for this compound in various food matrices is not widely available in the public domain. Similarly, its odor and taste thresholds, which are crucial for determining its impact on flavor, have not been extensively reported. This lack of data may be due to the compound's transient nature, its presence in complex mixtures, or the proprietary nature of such information within the flavor industry.

Experimental Protocols

The analysis of volatile compounds like this compound typically involves a multi-step process encompassing extraction, separation, and identification. While specific, detailed protocols for this particular compound are not readily found, a general workflow can be outlined.

Extraction

The goal of extraction is to isolate volatile and semi-volatile compounds from the food matrix. Common techniques include:

-

Headspace Analysis:

-

Static Headspace (SHS): The vapor phase in equilibrium with the sample in a sealed vial is injected into the gas chromatograph.

-

Dynamic Headspace (DHS) or Purge-and-Trap: An inert gas is passed through the sample, and the purged volatiles are collected on a sorbent trap before being thermally desorbed for analysis.

-

-

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to adsorb the analytes. The fiber is then transferred to the GC inlet for thermal desorption.

Separation and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds. The sample extract is injected into a GC, where compounds are separated based on their boiling points and affinity for the stationary phase of the column. The separated compounds then enter a mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries (e.g., NIST).[4]

-

Gas Chromatography-Olfactometry (GC-O): To determine the sensory relevance of the separated compounds, GC-O is employed.[7] The effluent from the GC column is split between a chemical detector (like MS) and a sniffing port, where a trained sensory panelist can assess the odor of each eluting compound and its intensity.[8]

Caption: Generalized experimental workflow for the analysis of volatile flavor compounds.

Role in Drug Development and Biological Systems

While the primary context for this compound is flavor chemistry, the broader class of short-chain aldehydes has been studied for their physiological effects. This is of interest to drug development professionals for understanding potential bioactivity and toxicology.

Interaction with Cellular Receptors

Recent research has indicated that some short-chain aldehydes can act as positive allosteric modulators of the calcium-sensing receptor (CaSR). The CaSR is a G protein-coupled receptor involved in various physiological processes, including taste perception. Activation of CaSR can elicit a "kokumi" sensation, which is described as a richness, continuity, and mouthfulness that enhances other tastes like sweet, salty, and umami. While this has not been specifically demonstrated for this compound, its structural similarity to other bioactive aldehydes suggests a potential for such interactions.

Caption: Potential signaling pathway for taste modulation by short-chain aldehydes.

Toxicological Considerations

Aldehydes are reactive electrophiles that can interact with biological macromolecules such as proteins and DNA. This reactivity is the basis for their potential cytotoxicity. While this compound is used as a food-safe flavoring agent, high concentrations of aldehydes, in general, can lead to cellular stress and adverse health effects. The human body possesses detoxification pathways, primarily involving aldehyde dehydrogenases (ALDHs), which metabolize aldehydes to their corresponding carboxylic acids. The balance between the formation and detoxification of aldehydes is crucial for cellular homeostasis.

Conclusion

This compound is a valuable contributor to the fruity and sweet aromas of many foods and beverages. Its formation is a direct consequence of fundamental food chemistry reactions, making it an important marker for flavor development in thermally processed foods. While there is a notable gap in the publicly available quantitative and detailed sensory data for this specific compound, the established methodologies for volatile flavor analysis provide a clear framework for its investigation. For professionals in drug development, the potential for interaction of such short-chain aldehydes with cellular receptors like CaSR opens an interesting avenue for research into taste modulation and other physiological effects. Further research is warranted to quantify its presence in various foods, determine its sensory thresholds, and elucidate its specific biological activities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 615-30-5,this compound | lookchem [lookchem.com]

- 3. This compound|CAS 615-30-5 [benchchem.com]

- 4. This compound | C6H12O2 | CID 220212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 8. mdpi.com [mdpi.com]

3-Hydroxy-2-methylpentanal: A Technical Overview for Fragrance Applications

An In-depth Guide for Researchers and Formulation Scientists

3-Hydroxy-2-methylpentanal is a key β-hydroxy aldehyde used as a versatile intermediate and building block in the fragrance industry.[1][2] Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, allows for significant chemical transformations, making it a valuable precursor in the synthesis of various fragrance materials.[1] This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, and safety considerations relevant to its application in fragrance formulations.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its sweet, fruity odor.[2][3] It is characterized by the presence of two stereogenic centers, leading to the existence of multiple stereoisomers, which is a key consideration in stereoselective synthesis for fragrance applications.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 615-30-5 | [1][2][6][7] |

| Molecular Formula | C₆H₁₂O₂ | [1][2][6][7] |

| Molecular Weight | 116.16 g/mol | [1][7][8] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sweet, fruity | [3][6] |

| Boiling Point | 180.5°C at 760 mmHg | [1][6][7][9] |

| Density | 0.943 g/cm³ | [1][6][7][9] |

| Flash Point | 68.2°C | [6][7][9] |

| Vapor Pressure | 0.264 mmHg at 25°C | [6][7][9] |

| Refractive Index | 1.424 | [3][6][9] |

| LogP | 0.59230 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

Synthesis and Manufacturing

The most prominent industrial synthesis of this compound is achieved through the self-condensation of propanal (propionaldehyde) via an Aldol addition reaction.[1] This reaction can be catalyzed by either an acid or a base. In a typical base-catalyzed process, a propanal molecule is deprotonated to form a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of a second propanal molecule. The resulting alkoxide is then protonated to yield the final β-hydroxy aldehyde product.[1] Reaction conditions such as temperature and catalyst concentration can be controlled to favor the formation of this compound over its dehydration product, 2-methyl-2-pentenal.[1]

Analytical and Quality Control Protocols

To ensure the purity and identity of this compound for fragrance applications, standardized analytical methods are employed. Gas chromatography is the primary technique for assessing purity and identifying impurities.

This protocol outlines a general procedure for the analysis of this compound. Specific parameters may require optimization based on the available instrumentation.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% w/v) in a suitable solvent such as acetone (B3395972) or diethyl ether.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Inlet Temperature: 250°C.

-

Split Ratio: 50:1.

-

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 280°C.

-

-

Data Analysis: The purity is determined by calculating the peak area percentage. The main peak corresponding to this compound is integrated, and its area is expressed as a percentage of the total integrated area of all peaks in the chromatogram.

Safety, Regulation, and Metabolism

The safety of fragrance ingredients is paramount and is overseen by bodies such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM).[10] Aldehydes, as a chemical class, are known for their potential to cause skin sensitization through the formation of Schiff bases with skin proteins.[11]

Table 2: GHS Hazard Information

| Hazard Code | Description | Reference(s) |

| H227 | Combustible liquid | [8] |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation | [8] |

Note: This information is based on GHS classifications provided by a limited number of notifiers to the ECHA C&L Inventory and may not be comprehensive.

Upon topical application, fragrance ingredients can undergo metabolic transformation by enzymes present in the skin.[12][13] Aldehydes and alcohols are primarily metabolized by aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH) enzymes, which are constitutively expressed in the human epidermis.[13][14] For this compound, two primary metabolic pathways are plausible:

-

Oxidation of the Aldehyde: The aldehyde moiety can be oxidized by ALDH to the corresponding carboxylic acid, 3-hydroxy-2-methylpentanoic acid.[15] This is often a detoxification pathway, as carboxylic acids are generally less reactive and sensitizing than their aldehyde precursors.[14]

-

Oxidation of the Alcohol: The secondary alcohol group can be oxidized by ADH to a ketone, yielding 2-methyl-3-oxopentanal.

These metabolic steps are crucial in determining the ultimate toxicological profile and sensitization potential of the ingredient.[14][16]

As of the latest available information, this compound is not explicitly listed under a specific restriction or prohibition in the publicly available IFRA Standards library.[10][17][18][19][20] However, all fragrance ingredients must undergo a comprehensive safety assessment by RIFM.[18] Formulators must ensure that the use of this ingredient, and any potential impurities, complies with all current IFRA Standards and regional regulations. It is critical to consult the most recent version of the IFRA Standards and the RIFM database for definitive guidance on usage levels and restrictions in various consumer product categories.

References

- 1. This compound|CAS 615-30-5 [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (2R,3R)-3-hydroxy-2-methylpentanal | C6H12O2 | CID 12538456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,3S)-3-hydroxy-2-methylpentanal | C6H12O2 | CID 11858874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | C6H12O2 | CID 220212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 615-30-5 [chemnet.com]

- 10. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 11. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aldehyde oxidase activity in fresh human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression and localization of human alcohol and aldehyde dehydrogenase enzymes in skin - PubMed [pubmed.ncbi.nlm.nih.gov]